molecular formula C19H17NO B14272185 2-[(Pyren-1-YL)methoxy]ethan-1-amine CAS No. 138192-39-9

2-[(Pyren-1-YL)methoxy]ethan-1-amine

Cat. No.: B14272185
CAS No.: 138192-39-9
M. Wt: 275.3 g/mol
InChI Key: FYESTWXXIHJBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Pyren-1-YL)methoxy]ethan-1-amine is an organic compound characterized by the presence of a pyrene moiety linked to an ethanamine group via a methoxy bridge. Pyrene, a polycyclic aromatic hydrocarbon, is known for its fluorescence properties, making this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyren-1-YL)methoxy]ethan-1-amine typically involves the following steps:

    Formation of Pyrene Methanol: Pyrene is reacted with formaldehyde in the presence of a base to form pyrene methanol.

    Etherification: Pyrene methanol is then reacted with 2-chloroethanamine under basic conditions to form the desired product.

Industrial Production Methods: While specific industrial methods for this compound are not widely documented, the general approach would involve large-scale reactions using the above synthetic routes, optimized for yield and purity. Industrial production would also focus on ensuring the safety and environmental compliance of the processes.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the amine group to a primary amine or even further to an alkane.

    Substitution: The methoxy group can be substituted under appropriate conditions, such as nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products:

    Oxidation: Formation of pyrene imine derivatives.

    Reduction: Formation of pyrene ethylamine.

    Substitution: Various substituted pyrene derivatives depending on the nucleophile used.

Chemistry:

    Fluorescence Probes: Due to its pyrene moiety, the compound is used in fluorescence spectroscopy for detecting various analytes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biomolecular Labeling: The compound can be used to label biomolecules for fluorescence imaging studies.

Medicine:

    Drug Development: Potential use in the development of fluorescent markers for diagnostic purposes.

Industry:

    Material Science: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. The pyrene moiety absorbs light and re-emits it at a different wavelength, which can be detected and measured. This fluorescence is often used to track molecular interactions and dynamics in various environments.

Molecular Targets and Pathways:

    Fluorescent Labeling: Targets specific biomolecules, allowing for visualization and tracking.

    Electronic Applications: Involves pathways related to electron transport and emission in materials science.

Comparison with Similar Compounds

    1-Pyrenemethanol: Similar structure but lacks the ethanamine group.

    2-(Pyren-1-yl)ethanamine: Similar but lacks the methoxy bridge.

Uniqueness: 2-[(Pyren-1-YL)methoxy]ethan-1-amine is unique due to the combination of the pyrene moiety with both a methoxy and an ethanamine group, providing distinct chemical and physical properties, particularly in fluorescence applications.

This compound’s unique structure and properties make it a valuable tool in various scientific and industrial fields, offering versatility and functionality that similar compounds may not provide.

Properties

CAS No.

138192-39-9

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

2-(pyren-1-ylmethoxy)ethanamine

InChI

InChI=1S/C19H17NO/c20-10-11-21-12-16-7-6-15-5-4-13-2-1-3-14-8-9-17(16)19(15)18(13)14/h1-9H,10-12,20H2

InChI Key

FYESTWXXIHJBQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.